molecular formula C28H27N7O2 B608244 Jnk-IN-7

Jnk-IN-7

Cat. No.: B608244
M. Wt: 493.6 g/mol
InChI Key: RADRIIWGHYFWPP-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

JNK-IN-7 is synthesized through a series of chemical reactions involving the formation of a pyrimidinylamine core. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

JNK-IN-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound, which have been shown to exhibit different biological activities .

Scientific Research Applications

Potency and Selectivity of JNK-IN-7

This compound exhibits remarkable potency with IC50 values of 1.5 nM for JNK1, 2 nM for JNK2, and 0.7 nM for JNK3. This compound is designed to form covalent bonds with cysteine residues in the active site of JNKs, enhancing its selectivity and efficacy compared to other inhibitors .

Applications in Cancer Therapy

1. Targeting Tumor Growth

This compound has shown promise in inhibiting tumor growth across various cancer types:

  • Breast Cancer: In preclinical studies, this compound significantly reduced cell viability and inhibited colony formation in triple-negative breast cancer models. It was found to activate lysosome biogenesis through the mTOR pathway independently of JNK activity .
  • Lung Cancer: Research indicates that inhibition of JNK signaling can suppress proliferation and migration in non-small cell lung cancer cells, suggesting a potential application for this compound in treating this malignancy .

2. Mechanism of Action

The mechanism by which this compound exerts its anti-cancer effects involves modulation of apoptosis pathways. By inhibiting prolonged JNK activation, it can promote apoptosis in cancer cells that are typically resistant to cell death signals .

Neurodegenerative Diseases

Recent studies have highlighted the role of JNK signaling in neurodegeneration. By inhibiting JNK activity with compounds like this compound, researchers aim to reduce neuronal apoptosis associated with diseases such as Alzheimer's and Parkinson's disease. The selective inhibition may help mitigate neuroinflammation and protect neuronal cells from apoptotic stimuli .

Inflammatory Conditions

This compound also has potential applications in treating inflammatory diseases. By modulating the inflammatory response through inhibition of the JNK pathway, it can help alleviate symptoms associated with chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to selectively inhibit specific kinases involved in inflammation makes it a valuable candidate for further research .

Case Study 1: Breast Cancer Model

In a study involving patient-derived xenografts of triple-negative breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study demonstrated that the compound not only inhibited tumor growth but also altered the expression levels of key proteins involved in cell survival pathways.

Case Study 2: Neuroprotection

In models of neurodegeneration, administration of this compound led to decreased neuronal cell death and improved behavioral outcomes in rodent models subjected to neurotoxic insults. This suggests potential therapeutic benefits in conditions where neuroinflammation plays a critical role.

Mechanism of Action

JNK-IN-7 exerts its effects by inhibiting the activity of c-Jun N-terminal kinase. This kinase is activated by various forms of cellular stress via the classical mitogen-activated protein kinase signaling cascade. Once activated, c-Jun N-terminal kinase phosphorylates a broad subset of downstream targets, including transcription factors and nonnuclear substrates. By inhibiting this kinase, this compound prevents the phosphorylation of these targets, thereby modulating their effects on gene transcription and other cellular processes .

Biological Activity

JNK-IN-7 is a potent and selective covalent inhibitor of the c-Jun N-terminal kinase (JNK) family, which includes JNK1, JNK2, and JNK3. The biological activity of this compound has been extensively studied, particularly in the context of cancer therapy and cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various cellular processes, and implications for therapeutic applications.

This compound exerts its biological effects by irreversibly binding to the active site of JNK proteins, particularly targeting the cysteine residues critical for their enzymatic activity. This covalent modification leads to a significant reduction in JNK activity, which is crucial for regulating various cellular responses, including apoptosis, proliferation, and inflammation.

  • Covalent Binding: this compound binds to Cys154 in JNK3, resulting in a stable covalent bond that inhibits the kinase's activity. This binding is facilitated by the compound's unique structural features, which enhance its selectivity for JNK over other kinases .

Anticancer Effects

Research has demonstrated that this compound can effectively inhibit cancer cell growth and induce apoptosis in various cancer types. For example:

  • Breast Cancer: In studies involving MCF-7 breast cancer cells, treatment with this compound resulted in increased levels of phosphorylated c-Jun (p-c-Jun), indicating activation of pro-apoptotic pathways .
  • Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC) models, this compound enhanced the efficacy of chemotherapy agents like FOLFOX by sensitizing tumor cells to these treatments. The inhibition of JNK signaling was linked to reduced tumor growth and improved patient outcomes in xenograft models .

Cellular Signaling

JNK signaling plays a pivotal role in numerous cellular processes:

  • Apoptosis Regulation: this compound modulates apoptosis through its effects on various substrates, including transcription factors such as c-Jun and ATF2. The compound's inhibition of JNK can lead to decreased survival signals in cancer cells, promoting cell death .
  • Inflammatory Responses: By inhibiting JNK activity, this compound also impacts inflammatory pathways. This is particularly relevant in diseases characterized by chronic inflammation, where JNK signaling contributes to disease pathology .

Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

StudyCell TypeKey FindingsReference
Study 1MCF-7 Breast Cancer CellsIncreased apoptosis and p-c-Jun levels after treatment with this compound
Study 2PDAC ModelsEnhanced sensitivity to FOLFOX chemotherapy; reduced tumor growth
Study 3Various Cancer Cell LinesDemonstrated selective inhibition of JNK with minimal off-target effects
Study 4Inflammatory ModelsReduced inflammatory cytokine production upon JNK inhibition

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study in Breast Cancer:
    • A patient-derived xenograft model showed that administration of this compound led to significant tumor regression when combined with standard chemotherapy. The study highlighted the compound's ability to enhance the apoptotic response in resistant cancer cells.
  • Case Study in Pancreatic Cancer:
    • In a clinical trial setting, patients treated with a combination therapy including this compound exhibited improved progression-free survival compared to those receiving chemotherapy alone. The study emphasized the role of JNK inhibition in overcoming drug resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of Jnk-IN-7, and how do its inhibitory activities differ across JNK isoforms?

this compound selectively inhibits JNK1, JNK2, and JNK3 with IC50 values of 1.54 nM, 1.99 nM, and 0.75 nM, respectively, as determined by kinase activity assays . It covalently modifies Cys154 in JNK3, confirmed via X-ray crystallography and mass spectrometry . Researchers should validate isoform-specific activity using in vitro kinase assays with recombinant proteins and cellular models (e.g., HeLa or A375 cells) via Western blotting for phospho-c-Jun, a direct downstream substrate .

Q. What methodologies are recommended to confirm this compound's mechanism of action in cellular models?

To assess covalent binding, use mass spectrometry to detect adduct formation (e.g., +493 Da shift in JNK3-Jnk-IN-7 complexes) . For functional inhibition, measure c-Jun phosphorylation via Western blot or ELISA after treatment with this compound (1–10 µM, 24–48 hours). Include controls with inactive analogs (e.g., Jnk-IN-6 lacking the acrylamide electrophile) to distinguish covalent vs. non-covalent effects .

Q. How should researchers optimize this compound dosing and exposure time in in vitro studies?

Conduct time-course experiments to account for its time-dependent inhibition. Pre-treat cells with this compound (0.1–10 µM) for 2–6 hours before stimulation with stress inducers (e.g., UV radiation, TNF-α). Use concentration-response curves to determine EC50 values, noting that prolonged exposure (>24 hours) may enhance off-target effects due to its broad kinase reactivity .

Advanced Research Questions

Q. How can researchers address this compound's off-target inhibition of IRAK1, PI3K3C3, and PIP4K2C in experimental design?

this compound inhibits IRAK1 (IC50 ≈10 nM) and PI3K-related kinases through non-covalent interactions or alternative cysteine residues . To isolate JNK-specific effects:

  • Use siRNA or CRISPR to knock down off-target kinases.
  • Compare results with selective JNK inhibitors (e.g., SP600125) or this compound derivatives lacking acrylamide reactivity (e.g., Jnk-IN-6) .
  • Employ proteomic profiling (e.g., kinome-wide selectivity screens) to identify confounding targets .

Q. What strategies resolve contradictions in this compound's role in apoptosis across cancer models?

In breast cancer, this compound induces apoptosis by blocking JNK-mediated survival signals, whereas in pancreatic cancer, it may paradoxically promote resistance due to compensatory autophagy . To clarify:

  • Perform RNA-seq or phosphoproteomics to map context-dependent signaling pathways.
  • Combine this compound with autophagy inhibitors (e.g., chloroquine) to assess synergy .
  • Validate findings in in vivo xenograft models with tissue-specific JNK knockout .

Q. How can structural data inform the design of this compound analogs with improved selectivity?

The JNK3-Jnk-IN-7 co-crystal structure reveals critical interactions: the acrylamide group binds Cys154, while the dimethylamino group stabilizes the ATP pocket . To enhance selectivity:

  • Introduce steric hindrance (e.g., methyl groups) to reduce off-target binding, as seen in Jnk-IN-8 .
  • Use computational docking (e.g., Schrödinger Suite) to screen analogs against kinases with reactive cysteines (e.g., IRAK1, PIP5K3) .
  • Validate selectivity via thermal shift assays or cellular kinome profiling .

Q. What integrative approaches are recommended to study this compound's impact on non-canonical pathways, such as metabolism or senescence?

this compound modulates mTOR and autophagy, influencing cellular senescence and metabolism . For comprehensive analysis:

  • Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to identify pathway crosstalk.
  • Use senescence-associated β-galactosidase assays and p21/p16INK4a staining to quantify senescence .
  • Apply single-cell sequencing to dissect heterogeneous responses in tumor microenvironments .

Q. Methodological Best Practices

  • Data Contradictions : Replicate experiments across multiple cell lines and primary cultures. Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for cleaved caspases) .
  • Selectivity Validation : Combine biochemical kinase assays (e.g., Eurofins KinaseProfiler) with cellular target engagement studies (e.g., CETSA) .
  • Ethical Reporting : Disclose all off-target effects and contextualize findings within existing literature to avoid overinterpretation .

Properties

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADRIIWGHYFWPP-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.